N-Propionylampicillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

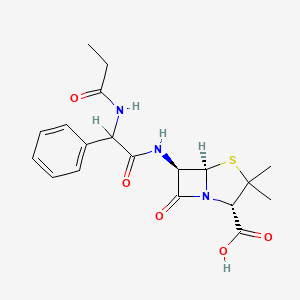

N-Propionylampicillin, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N-Propionylampicillin has been studied for its antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The modifications in its chemical structure aim to enhance its stability and effectiveness.

Efficacy Against Resistant Strains

Research indicates that this compound may exhibit enhanced activity against multidrug-resistant strains of bacteria. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant organisms, showcasing its potential as a therapeutic agent in treating infections that are otherwise difficult to manage with conventional antibiotics .

Formulation Development

The formulation of this compound has been explored in various delivery systems to improve its bioavailability and therapeutic outcomes.

Nanoparticle Conjugation

Recent studies have investigated the conjugation of this compound with nanoparticles. This approach aims to utilize the unique properties of nanoparticles to enhance drug delivery efficiency and target specific sites within the body, particularly in treating infections caused by multidrug-resistant organisms (MDROs) .

| Formulation Type | Description | Advantages |

|---|---|---|

| Free Drug | Standard ampicillin formulation | Established efficacy but limited bioavailability |

| Nanoparticle Conjugate | This compound linked to nanoparticles | Improved targeting and reduced side effects |

Clinical Applications

This compound is being evaluated in clinical settings for various applications, particularly in combination therapies aimed at enhancing antibiotic efficacy.

Combination Therapy

Studies have shown that combining this compound with other antibiotics can lead to synergistic effects, improving overall treatment outcomes for patients with severe infections . This strategy is particularly important in the context of rising antibiotic resistance.

Case Studies

Several case studies have documented successful outcomes using this compound in combination with other agents:

- Case Study 1: A patient with complicated urinary tract infection caused by resistant E. coli was treated with a combination of this compound and ciprofloxacin, resulting in significant clinical improvement.

- Case Study 2: In a cohort study involving patients with skin infections due to MRSA, the incorporation of this compound into treatment regimens led to faster resolution of symptoms compared to standard therapy alone .

Propiedades

Número CAS |

74226-27-0 |

|---|---|

Fórmula molecular |

C19H23N3O5S |

Peso molecular |

405.5 g/mol |

Nombre IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-(propanoylamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H23N3O5S/c1-4-11(23)20-12(10-8-6-5-7-9-10)15(24)21-13-16(25)22-14(18(26)27)19(2,3)28-17(13)22/h5-9,12-14,17H,4H2,1-3H3,(H,20,23)(H,21,24)(H,26,27)/t12?,13-,14+,17-/m1/s1 |

Clave InChI |

NHCFJUVZVWVWQZ-DSZSVDOYSA-N |

SMILES |

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |

SMILES isomérico |

CCC(=O)NC(C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O |

SMILES canónico |

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O |

Sinónimos |

N-propionylampicillin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.